1-Ethylcyclopentyl methacrylate

Catalog No.
S1903298
CAS No.
266308-58-1
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcyclopentyl methacrylate

CAS Number

266308-58-1

Product Name

1-Ethylcyclopentyl methacrylate

IUPAC Name

(1-ethylcyclopentyl) 2-methylprop-2-enoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3

InChI Key

FMEBJQQRPGHVOR-UHFFFAOYSA-N

SMILES

CCC1(CCCC1)OC(=O)C(=C)C

Canonical SMILES

CCC1(CCCC1)OC(=O)C(=C)C

1-Ethylcyclopentyl methacrylate is an organic compound characterized by its methacrylate functional group, which is widely used in polymer chemistry. The compound has the chemical formula C11H18O2C_{11}H_{18}O_2 and a molecular weight of 182.26 g/mol. It is a colorless to light yellow liquid with a flash point of 85 °C and a specific gravity of 0.95 at 20 °C. This compound is known for its applications in the synthesis of polymers and as a monomer in various chemical processes, particularly in the production of coatings, adhesives, and other polymeric materials .

As with most chemicals, specific safety data for ECPM is limited. However, considering its functional groups (methacrylate and ethylcyclopentyl), it's advisable to handle ECPM with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential skin irritation, respiratory issues, and flammability [, ].

  • Polymer Synthesis

    1-ECyPMA can be polymerized through a process called ring-opening polymerization to create new functional polymers. These polymers can have various properties depending on the polymerization conditions and other monomers used in conjunction with 1-ECyPMA [, ].

  • Lithography

    Lithography is a technique used in microfabrication to create miniaturized electronic circuits and other devices. Researchers have explored using 1-ECyPMA as a radiation sensitizer in lithography experiments. This means it can enhance the response of a material to light exposure, allowing for the creation of high-resolution structures [].

  • Transfer Techniques

    Another area of research involving 1-ECyPMA is its potential role in optimizing transfer techniques used in the fabrication of semiconductor devices. Techniques like silicon lithography rely on transferring patterns onto a substrate. 1-ECyPMA might play a part in improving the efficiency and accuracy of these transfers [].

1-Ethylcyclopentyl methacrylate undergoes typical reactions associated with methacrylate compounds, including:

  • Polymerization: The compound can polymerize through free radical mechanisms, forming poly(1-ethylcyclopentyl methacrylate), which exhibits desirable properties such as thermal stability and mechanical strength.
  • Esterification: It can react with alcohols to form esters, which may be useful in modifying the properties of the resulting polymers.
  • Cross-linking: In the presence of cross-linking agents, it can form three-dimensional networks that enhance the durability and performance of materials.

These reactions make 1-ethylcyclopentyl methacrylate a versatile building block in polymer chemistry .

While specific biological activities of 1-ethylcyclopentyl methacrylate are not extensively documented, compounds in the methacrylate family are often evaluated for their biocompatibility and potential toxicity. Methacrylates can exhibit cytotoxic effects depending on their structure and concentration. Studies have shown that some methacrylates can cause skin sensitization or irritation upon contact. Therefore, safety assessments are crucial when considering their use in biomedical applications .

The synthesis of 1-ethylcyclopentyl methacrylate typically involves the esterification of methacrylic acid with 1-ethylcyclopentanol. This process can be facilitated through:

  • Direct Esterification: Reacting equimolar amounts of methacrylic acid and 1-ethylcyclopentanol in the presence of an acid catalyst under reflux conditions.
  • Transesterification: Using an existing methacrylate ester and replacing the alcohol component with 1-ethylcyclopentanol.

Both methods require careful control of temperature and reaction time to achieve high yields and purity .

1-Ethylcyclopentyl methacrylate is utilized in various applications:

  • Polymer Production: It serves as a monomer for producing specialty polymers with enhanced properties for coatings, adhesives, and sealants.
  • Lithography: The compound has been explored for use in lithographic processes due to its favorable film-forming characteristics.
  • Biomedical Materials: Potential applications include dental materials and drug delivery systems, where biocompatibility is essential .

Interaction studies involving 1-ethylcyclopentyl methacrylate often focus on its behavior in polymer blends or composites. Research indicates that it can interact favorably with other monomers or polymers to modify physical properties such as glass transition temperature and mechanical strength. These studies are critical for optimizing formulations for specific applications, especially in industries like electronics and biomaterials .

1-Ethylcyclopentyl methacrylate shares structural similarities with several other methacrylate compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-Methylcyclohexyl methacrylate16887-36-80.95
2-Methyladamantan-2-yl methacrylate177080-67-00.92
2-Isopropyladamantan-2-yl methacrylate297156-50-40.92
2-Ethyladamantan-2-yl methacrylate209982-56-90.92
Octahydro-1H-4,7-methanoinden-5-yl methacrylate34759-34-70.92

Uniqueness

What distinguishes 1-ethylcyclopentyl methacrylate from these similar compounds is its unique cyclopentane ring structure, which contributes to its specific physical and chemical properties. This structural feature allows for unique interactions within polymer matrices, potentially leading to enhanced performance characteristics compared to other more common methacrylates .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Ethylcyclopentyl methacrylate

Dates

Modify: 2023-08-16

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